tert-butyl hydroperoxide synthesis from isobutane and oxygen
tert-butyl hydroperoxide synthesis from isobutane and oxygen
An In-depth Technical Guide to the Synthesis of tert-Butyl Hydroperoxide from Isobutane (B21531) and Oxygen
Introduction
Tert-butyl hydroperoxide (TBHP) is a crucial organic peroxide with the chemical formula (CH₃)₃COOH. It serves as a significant intermediate in various industrial chemical processes, most notably in the production of propylene (B89431) oxide through the Halcon process.[1] TBHP is also widely utilized as an initiator for polymerization reactions and as a selective oxidizing agent in organic synthesis.[2] Industrially, the primary route for TBHP production is the liquid-phase auto-oxidation of isobutane with molecular oxygen.[1][3] This guide provides a detailed technical overview of this synthesis method, targeting researchers, scientists, and professionals in drug development.
Reaction Mechanism: Free-Radical Auto-oxidation of Isobutane
The synthesis of TBHP from isobutane and oxygen proceeds via a free-radical chain reaction. This process is typically initiated by the homolytic cleavage of a C-H bond in isobutane, which can be induced by heat, light, or a radical initiator. The product, tert-butyl hydroperoxide, is known to be unstable at temperatures above 75°C and can decompose violently above 90°C.[4]
The reaction mechanism involves three key stages: initiation, propagation, and termination.
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Initiation: The reaction begins with the formation of a tert-butyl radical.
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Propagation: The tert-butyl radical reacts with oxygen to form a tert-butylperoxy radical, which then abstracts a hydrogen atom from another isobutane molecule to produce TBHP and a new tert-butyl radical, thus propagating the chain.
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Termination: The chain reaction is terminated by the combination of radicals.
Industrial Synthesis and Experimental Protocols
The industrial production of TBHP is predominantly carried out via the liquid-phase oxidation of isobutane.[3] This process can be performed with or without a catalyst. A major co-product of this reaction is tert-butyl alcohol (TBA).[2][5]
General Experimental Workflow
The overall process involves feeding isobutane and an oxygen source into a reactor, followed by separation and purification of the products.
Non-Catalytic Liquid-Phase Oxidation
This is a widely used industrial method for TBHP synthesis.
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Reactor: Typically, bubble-cap tray reactors or bubble columns are used.[2]
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Reactants: Liquid isobutane and molecular oxygen (or air).
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Reaction Conditions:
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Procedure:
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Liquid isobutane is fed into the reactor.
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Oxygen or air is bubbled through the liquid isobutane.
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The reaction is maintained at the specified temperature and pressure to ensure the liquid phase is present.
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The exothermic heat of the reaction is removed, often by allowing the reaction mixture to boil and then condensing the vapors.[6][8]
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A continuous stream of the reaction mixture is withdrawn.
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Product Mixture: The resulting mixture contains TBHP, TBA, unreacted isobutane, and minor by-products such as acetone (B3395972) and methanol.[2]
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Purification: Unreacted isobutane is first removed from the reaction liquid.[9] The remaining mixture of TBHP and TBA is then subjected to purification steps like azeotropic dehydration and molecular sieve adsorption to remove water and other impurities.[9]
Catalytic Liquid-Phase Oxidation
To improve reaction conditions and selectivity, catalysts can be employed.
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Catalyst: N-hydroxyphthalimide (NHPI) or its derivatives.[4]
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Solvent: A polar solvent such as acetonitrile, ethyl acetate, or N,N-dimethylacetamide.[4]
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Reactants: Isobutane and molecular oxygen.
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Reaction Conditions:
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Procedure:
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Isobutane, the polar solvent, and the NHPI catalyst are charged into the reactor.
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Molecular oxygen is introduced into the liquid phase.
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The reaction is maintained at the specified temperature for the duration of the reaction time.
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After the reaction is complete, the mixture is rapidly cooled.
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The solid catalyst is separated from the liquid product mixture for recovery and reuse.[4]
-
-
Advantages: This method allows for milder reaction conditions (lower temperature and pressure) while maintaining high conversion and selectivity.[4]
Microreactor Synthesis
The use of microreactors for isobutane oxidation has been explored to enhance safety and process control.[2]
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Reactor: A silicon-coated capillary microreactor (e.g., ID 1 mm, length 100 m).[2]
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Initiator: Di-t-butyl peroxide (DTBP) or an aqueous solution of TBHP (TBHP-70).[2]
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Reaction Conditions:
-
Procedure:
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Isobutane and an oxygen/nitrogen mixture are fed into the microreactor.
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The initiator (DTBP or aqueous TBHP) is introduced into the reaction stream.
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The reaction is carried out under either two-phase flow or supercritical conditions.
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The product mixture is collected at the reactor outlet for analysis.
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Observations: Supercritical conditions generally lead to higher conversion levels compared to two-phase flow conditions.[2]
Data Presentation
The following tables summarize quantitative data from various experimental setups for the synthesis of TBHP from isobutane.
Table 1: Comparison of Industrial and Microreactor Processes
| Parameter | Industrial Process (Bubble Column)[2] | Microreactor (Supercritical)[2] |
| Temperature | 120 - 140 °C | 145 °C |
| Pressure | 25 - 35 bar | 55 bar |
| Isobutane Conversion | 45 - 55 mol% | Up to 6% (with aqueous TBHP initiator) |
| TBHP Selectivity | ~ 60 mol% | Varies with initiator and conditions |
| Main By-products | t-butanol (TBA), propanone, methanol | t-butanol (TBA), acetone, DTBP |
Table 2: Effect of Initiator in Microreactor Synthesis (Two-Phase Flow) [2]
| Parameter | 0.25 mol% Aqueous TBHP | 0.25 mol% Pure DTBP |
| Temperature | 130 °C | 130 °C |
| Pressure | 42.5 bar | 42.5 bar |
| Residence Time | 4 h | 4 h |
| Isobutane Conversion | ~1% | ~2% |
| TBHP Selectivity | ~80% | ~65% |
| TBA Selectivity | ~10% | ~20% |
Table 3: Catalytic Oxidation using NHPI [4]
| Parameter | Value |
| Catalyst | N-hydroxyphthalimide (NHPI) |
| Temperature | 65 - 85 °C |
| Reaction Time | 5 - 7 h |
| Key Advantage | Milder reaction conditions with high selectivity |
Table 4: ARCO Process Conditions and Selectivity [4]
| Parameter | Value |
| Temperature | 137 °C |
| Pressure | 3.15 MPa |
| Isobutane Conversion | 36.9% |
| TBHP Molar Selectivity | 53.4% |
| TBA Molar Selectivity | 40.2% |
Conclusion
The synthesis of tert-butyl hydroperoxide from isobutane and oxygen is a well-established industrial process, primarily relying on non-catalytic liquid-phase oxidation at elevated temperatures and pressures. This method yields TBHP with moderate selectivity, with tert-butyl alcohol being a significant by-product. Research into catalytic systems, such as those employing N-hydroxyphthalimide, demonstrates the potential for achieving high selectivity under milder conditions. Furthermore, the use of microreactors offers enhanced safety and control over this highly exothermic and potentially hazardous reaction, paving the way for process intensification and optimization. The choice of synthesis protocol ultimately depends on the desired scale of production, safety considerations, and the required purity of the final product.
References
- 1. tert-Butyl hydroperoxide - Wikipedia [en.wikipedia.org]
- 2. hzdr.de [hzdr.de]
- 3. nbinno.com [nbinno.com]
- 4. CN102391167B - A kind of method for preparing tert-butyl hydroperoxide and tert-butanol by oxidation of isobutane - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5196597A - Oxidation of isobutane to tertiary butyl hydroperoxide - Google Patents [patents.google.com]
- 7. EP0567336B1 - Oxidation of isobutane to tertiary butyl hydroperoxide - Google Patents [patents.google.com]
- 8. EP0557117A1 - Oxidation of isobutane to tertiary butyl hydroperoxide - Google Patents [patents.google.com]
- 9. CN112375025A - Purification method of tert-butyl hydroperoxide - Google Patents [patents.google.com]
